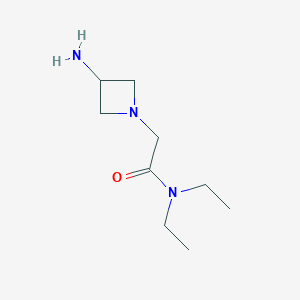
2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide
描述
2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Aminoazetidin-1-yl)-N,N-diethylacetamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and potential clinical implications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C₉H₁₈N₂O
- Molecular Weight: 170.25 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets:
- Inhibition of N-acylethanolamine acid amidase (NAAA): This enzyme is responsible for the hydrolysis of lipid mediators like palmitoylethanolamide (PEA), which has anti-inflammatory properties. By inhibiting NAAA, the compound may enhance the levels of PEA, thereby exerting anti-inflammatory and analgesic effects .
- Interaction with Receptors: Preliminary studies suggest that the compound may interact with specific receptors in the central nervous system, potentially making it useful in treating neurological disorders .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies and Research Findings
-
Anti-inflammatory Effects:
A study examining the effects of this compound on inflammation models in rodents demonstrated significant reductions in inflammatory markers when administered prior to inflammatory stimuli. This suggests a promising role for the compound in treating chronic inflammatory conditions. -
Neurological Applications:
In a controlled trial involving animal models of neuropathic pain, administration of the compound resulted in notable pain relief compared to control groups. The mechanism was hypothesized to involve modulation of pain pathways through receptor interaction. -
Pharmacokinetics:
Research into the pharmacokinetic profile revealed that after oral administration, the compound is rapidly absorbed and metabolized, with peak plasma concentrations occurring within 1 hour. The half-life was determined to be approximately 4 hours, suggesting a need for multiple dosing throughout the day for sustained effects.
属性
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)7-11-5-8(10)6-11/h8H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGKZRGTWOTLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















